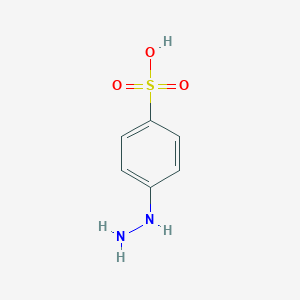

4-Hydrazinobenzenesulfonic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059177 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-71-5, 854689-07-9 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydrazinobenzenesulfonic Acid

Diazotization-Reduction Pathway from p-Aminobenzenesulfonic Acid

The conversion of p-aminobenzenesulfonic acid to 4-hydrazinobenzenesulfonic acid is a cornerstone of its industrial production. This pathway leverages the reactivity of the primary aromatic amine group, transforming it into a hydrazine (B178648) moiety through a stable diazonium intermediate.

Preparation of Diazonium Salt from p-Aminobenzenesulfonic Acid

The initial and critical step in the synthesis is the formation of a diazonium salt from p-aminobenzenesulfonic acid. byjus.com This reaction, known as diazotization, involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ. unacademy.com

To begin the diazotization process, p-aminobenzenesulfonic acid is typically dissolved in an acidic medium. guidechem.com Common acids used for this purpose include hydrochloric acid and sulfuric acid. guidechem.comprepchem.com The dissolution is often facilitated by the addition of a base, such as sodium carbonate or sodium hydroxide (B78521), to form the more soluble sodium salt of the sulfonic acid before acidification. guidechem.comprepchem.com

A crucial parameter in this step is maintaining a low temperature, generally between 0-5°C. guidechem.comguidechem.com This is accomplished by using an ice bath. The cooling is necessary because diazonium salts are thermally unstable and can decompose at higher temperatures, which would negatively impact the yield of the desired product. guidechem.comunacademy.com In some procedures, the p-aminobenzenesulfonic acid is first dissolved in a sodium hydroxide solution before being added to a cooled mixture of concentrated hydrochloric acid and water. guidechem.com

Once the acidic solution of p-aminobenzenesulfonic acid is cooled, an aqueous solution of sodium nitrite (B80452) is added dropwise. guidechem.comprepchem.com The sodium nitrite reacts with the acid in the mixture to generate nitrous acid in situ, which then reacts with the protonated amino group of the p-aminobenzenesulfonic acid to form the diazonium salt. byjus.comunacademy.com

Strict temperature control during the addition of sodium nitrite is paramount. The temperature of the reaction mixture must be maintained at 0-5°C to prevent the decomposition of the newly formed diazonium salt. unacademy.comguidechem.com The diazonium salt, 4-sulfobenzene-1-diazonium sulfate (B86663) or a similar salt, often precipitates from the solution as fine crystals. prepchem.com Due to its instability, this intermediate is typically not isolated and is used directly in the subsequent reduction step. guidechem.com

Reduction of Diazonium Salt to Hydrazine Derivative

The second major step in the synthesis is the reduction of the diazonium salt to the corresponding hydrazine derivative, this compound. libretexts.org This transformation is achieved using various reducing agents.

One common reducing agent employed for this purpose is sodium metabisulfite (B1197395) or sodium bisulfite. guidechem.comprepchem.com The diazonium salt solution is added to a cooled solution of sodium metabisulfite. guidechem.com The reaction is believed to proceed through the formation of an intermediate azo-sulfite, which is then further reduced to the hydrazine. nptel.ac.in

The reaction with sodium metabisulfite is typically carried out at a controlled temperature, initially at 0-5°C, and then allowed to warm to room temperature. guidechem.com The pH of the reaction mixture can also be controlled, for instance, by the addition of sodium hydroxide. prepchem.com

Zinc powder is another effective reducing agent for converting the diazonium salt to the hydrazine derivative. guidechem.comyoutube.com It can be used in conjunction with an acid, such as hydrochloric acid or acetic acid. youtube.comvedantu.com In some protocols, zinc powder is added after the initial reduction with a sulfite-based reagent to ensure complete conversion. guidechem.comprepchem.com The zinc acts as a strong reducing agent, capable of reducing the diazonium group to a hydrazine. vedantu.comdoubtnut.com However, some sources indicate that the use of zinc dust after sulfite (B76179) reduction may not be necessary and does not improve the yield or quality of the final product. orgsyn.org

pH and Temperature Control during Reduction

Precise control of pH and temperature is critical during the synthesis, particularly in the diazotization and subsequent reduction steps, to ensure the stability of intermediates and maximize product formation.

The initial diazotization of p-aminobenzenesulfonic acid or its sodium salt is consistently performed at low temperatures, typically between 0-5°C, to manage the instability of the resulting diazonium salt. guidechem.comguidechem.comguidechem.com One method specifies cooling the initial mixture to 2°C before the dropwise addition of sodium nitrite solution. guidechem.com Another protocol cools the reaction to 12°C before adding sodium nitrite. prepchem.com

Following diazotization, the temperature and pH for the reduction step can vary significantly depending on the specific procedure.

In one method, the diazonium solution is added to a mixture of sodium hydroxide and sodium bisulfite, where the temperature is controlled at 80-85°C and the pH is maintained between 6.2 and 6.7. guidechem.comguidechem.com

An alternative approach involves adding the diazonium intermediate to a sodium bisulfite and sodium hydroxide mixture while keeping the temperature below 50°C using an ice bath. prepchem.com The resulting intermediate is then heated to boiling with hydrochloric acid to complete the reduction. prepchem.com

Research aimed at optimizing the process has identified a reduction reaction temperature of 100°C as optimal for achieving a high yield. guidechem.com

Table 1: pH and Temperature Parameters in this compound Synthesis

| Step | Parameter | Value | Source(s) |

| Diazotization | Temperature | 0-5°C | guidechem.com, guidechem.com, guidechem.com |

| Temperature | 12-14°C | prepchem.com | |

| Reduction | Temperature | 80-85°C | guidechem.com, guidechem.com |

| pH | 6.2-6.7 | guidechem.com, guidechem.com | |

| Temperature | <50°C (initial), then boiling | prepchem.com | |

| Temperature (Optimized) | 100°C | guidechem.com |

Post-Synthesis Purification and Characterization of the Product

Following the synthesis, the crude this compound must be isolated and purified. Standard procedures involve filtering the reaction mixture after cooling to collect the precipitated product. guidechem.comguidechem.comprepchem.com The collected solid, or filter cake, is typically washed with water to remove residual impurities. guidechem.comprepchem.com The product is often obtained as a hemihydrate and appears as a pale yellow or white crystalline powder. guidechem.comguidechem.com

Recrystallization Techniques

Recrystallization is a key step for obtaining high-purity this compound. nbinno.com A common technique involves dissolving the crude product in boiling water, treating the solution with activated carbon to decolorize it, and then allowing the solution to cool. guidechem.com This process facilitates the formation of light yellow, leaf-shaped crystals as the purified compound precipitates out of the solution. guidechem.com The product is then filtered and dried. guidechem.com

Yield Optimization Strategies

A key strategy to counteract this is to perform the reduction step directly after diazotization without isolating the intermediate, in what is described as a "one-pot" synthesis. guidechem.com This approach minimizes the decomposition of the diazonium salt. guidechem.com Research has shown that by optimizing reaction conditions—specifically the volume of 5% sodium hydroxide solution, the amount of concentrated hydrochloric acid, and the reduction temperature (100°C)—a yield of 68.8% can be achieved. guidechem.com In contrast, another documented method reports a yield of 34.36%. guidechem.com

Table 2: Reported Yields of this compound

| Yield | Key Strategy / Conditions | Source(s) |

| 68.8% | "One-pot" synthesis; Optimized alkali, acid, and temperature (100°C) | guidechem.com |

| 34.36% | Multi-step process with isolation and recrystallization | guidechem.com |

| ~98% (based on starting material mass) | Diazotization at 12-14°C, reduction below 50°C, then boiling with HCl | prepchem.com |

Alternative Synthetic Routes and Their Comparative Analysis

While the diazotization of p-aminobenzenesulfonic acid is the most frequently described route, an alternative pathway exists.

Primary Route: Diazotization of p-Aminobenzenesulfonic Acid This method uses p-aminobenzenesulfonic acid (sulfanilic acid) as the starting material. guidechem.com The process involves two main transformations:

Diazotization: The primary amine group of sulfanilic acid is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-14°C). guidechem.comprepchem.com

Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative using a reducing agent such as sodium bisulfite, sodium sulfite, or zinc powder. guidechem.comguidechem.comprepchem.com

Alternative Route: From 4-Nitrobenzenesulfonic Acid A different synthetic approach starts with 4-nitrobenzenesulfonic acid. nbinno.com This synthesis involves the reaction of 4-nitrobenzenesulfonic acid with hydrazine hydrate. nbinno.com The reaction proceeds in the presence of a catalyst under controlled temperature and pressure, followed by purification via recrystallization. nbinno.com This pathway relies on the nucleophilic substitution of the nitro group by the hydrazine.

Comparative Analysis The two routes differ fundamentally in their starting materials and reaction mechanisms. The diazotization route begins with an amino-substituted benzene (B151609) ring and proceeds through a temperature-sensitive diazonium intermediate. The alternative route starts with a nitro-substituted ring and involves a nucleophilic aromatic substitution reaction. The choice of route may depend on the availability and cost of starting materials and the desired control over reaction parameters.

Table 3: Comparison of Synthetic Routes

| Feature | Primary Route | Alternative Route |

| Starting Material | p-Aminobenzenesulfonic acid (Sulfanilic acid) | 4-Nitrobenzenesulfonic acid |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium bisulfite/sulfite | Hydrazine hydrate, Catalyst |

| Key Intermediate | 4-Sulfobenzene-1-diazonium salt | Not applicable |

| Reaction Type | Diazotization followed by Reduction | Nucleophilic Aromatic Substitution |

| Critical Factor | Strict low-temperature control for diazonium salt stability | Catalyst and controlled temperature/pressure |

| Source(s) | guidechem.com, prepchem.com | nbinno.com |

Advanced Applications of 4 Hydrazinobenzenesulfonic Acid in Research

Pharmaceutical and Medicinal Chemistry Research

4-Hydrazinobenzenesulfonic acid, a versatile chemical compound, has emerged as a significant player in the landscape of pharmaceutical and medicinal chemistry research. Its unique chemical structure, featuring both a hydrazine (B178648) and a sulfonic acid group, allows it to serve as a crucial building block and intermediate in the synthesis of a wide array of bioactive molecules. Researchers have harnessed its properties to develop novel therapeutic agents and to probe complex biological pathways, particularly in the realms of antiviral and cancer research.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the manufacturing of various pharmaceuticals. thermofisher.comchemicalland21.comthermofisher.com Its utility stems from the reactivity of the hydrazine group, which can participate in a variety of chemical transformations to form more complex molecular architectures. chemicalland21.com The presence of the sulfonic acid group often imparts desirable properties such as water solubility to the resulting molecules. chemicalland21.com

The synthesis of this important intermediate typically starts from p-aminobenzenesulfonic acid. guidechem.comguidechem.com Through a diazotization reaction, the corresponding diazonium salt is formed. This unstable intermediate is then reduced, often without isolation, to yield this compound. guidechem.com

Several notable pharmaceuticals utilize intermediates derived from or structurally related to this compound in their synthesis.

Table 1: Examples of Pharmaceuticals with Synthesis Pathways Involving Related Intermediates

| Drug | Therapeutic Class | Role of Related Intermediate |

| Celecoxib | Anti-inflammatory | The synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug, involves the cyclization reaction of a trifluoromethyl-β-diketone with 4-sulfonamidophenylhydrazine. nih.govresearchgate.netnih.gov |

| Dabrafenib | Anticancer | The synthesis of Dabrafenib, a BRAF inhibitor used in melanoma treatment, involves multiple steps, with precursors that undergo transformations to build the final complex molecule. researchgate.netgoogle.comgoogle.com |

| Pazopanib | Anticancer | Pazopanib, a multi-target tyrosine kinase inhibitor, is synthesized through a process that can involve the condensation of key intermediates, one of which is a substituted benzenesulfonamide (B165840) derivative. rroij.comresearchgate.netnewdrugapprovals.orggoogle.comrsc.org |

Role in Synthesis of Coxsackievirus B3 Replication Inhibitors

Coxsackievirus B3 (CVB3) is a significant human pathogen, recognized as a primary cause of viral myocarditis. nih.govnih.gov The virus's replication cycle presents several targets for therapeutic intervention, including its RNA replication and protein synthesis processes. nih.govfrontiersin.orgasm.org Research has focused on developing inhibitors that can specifically block these vital functions.

The hemihydrate form of this compound is noted for its use in the synthesis of inhibitors targeting the replication of Coxsackievirus B3. guidechem.com While specific synthetic pathways directly employing this compound are a subject of detailed research, the development of various classes of CVB3 inhibitors is an active area of investigation.

Table 2: Investigational Approaches to Inhibit Coxsackievirus B3 Replication

| Inhibitor Class | Mechanism of Action | Research Findings |

| Phosphorothioate Antisense Oligodeoxynucleotides (AS-ODNs) | Target crucial sites within the 5′ and 3′ untranslated regions (UTRs) of the viral RNA, blocking translation and replication. nih.gov | AS-ODNs complementary to the termini of the 5' and 3' UTRs have shown significant inhibition of CVB3 protein synthesis and RNA replication. nih.gov |

| Amiloride Derivatives | Act as inhibitors of the CVB3 polymerase, a key enzyme in viral RNA replication. burnet.edu.au | Amiloride and its derivative EIPA have been shown to strongly inhibit CVB3 RNA replication. burnet.edu.au |

| 2,3,4-Trihydroxybenzyl-hydrazide Analogues | Inhibit the CVB3 3C protease, an essential enzyme for viral replication. nih.govelsevierpure.com | A 4-hydroxyphenylpentanehydrazide derivative demonstrated potent inhibitory activity with an IC50 value of 0.07 μM. nih.govelsevierpure.com |

| Iodobenzoic Hydrazide Functionalized Hexamolybdates | Exhibit inhibitory activity against CVB3, with the covalent linkage enhancing the efficiency of the hydrazide component. frontiersin.org | Certain iodobenzoyldiazenido-functionalized polyoxometalates have demonstrated potent inhibitory activity against CVB3. frontiersin.org |

| Purine Derivatives | Substituted 6-chloropurines have been synthesized and evaluated as CVB3 inhibitors. nih.gov | Several analogues inhibited CVB3 in the low micromolar range (0.66-2μM) with minimal cytotoxicity. nih.gov |

Investigation as a SHP-2 Tyrosine Phosphatase Inhibitor in Cancer Research

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling molecule that plays a significant role in various cellular processes, including cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of SHP2 has been implicated in the pathogenesis of several cancers, making it a promising therapeutic target. nih.govnih.gov

Research has indicated that the molecular structure of this compound may have a specific inhibitory effect on the activity of SHP-2 tyrosine phosphatase. guidechem.com This has led to investigations into its potential as an inhibitor of key target molecules within tumor cell signaling pathways. guidechem.com

Specific Inhibitory Effects on Tumor Cell Signaling Pathways

SHP2 is a key component of multiple signaling cascades that are often hyperactivated in cancer, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. nih.govnih.gov By dephosphorylating specific tyrosine residues on proteins within these pathways, SHP2 can promote downstream signaling that leads to tumor cell proliferation and survival. nih.gov

The development of small-molecule inhibitors targeting SHP2 is a major focus of cancer research. nih.gov Phenylhydrazonopyrazolone sulfonate derivatives have been identified as a class of compounds with inhibitory activity against SHP2. nih.govnih.gov These inhibitors are designed to bind to the catalytic site of SHP2, thereby blocking its function. nih.gov For instance, the phenylhydrazonopyrazolone sulfonate PHPS1 was identified as a potent and cell-permeable inhibitor specific for SHP2 over other related phosphatases. nih.gov

Potential for Anti-Tumor Drug Development

The identification of SHP2's role as an oncoprotein has spurred the development of inhibitors with the potential to become anti-tumor drugs. nih.govnih.goveurekalert.org By blocking SHP2, these inhibitors aim to disrupt the signaling pathways that cancer cells rely on for their growth and survival. ecancer.org The potential of SHP2 inhibitors is being explored both as monotherapy and in combination with other targeted therapies to overcome drug resistance. ecancer.org The theoretical basis for using this compound derivatives lies in their potential to specifically inhibit the malignant biological behavior of tumor cells, providing a foundation for the development of new anti-tumor drugs. guidechem.com

Cytotoxic Activities of this compound Derivatives in Cancer Research

Derivatives of this compound, specifically benzenesulphonohydrazones, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov These studies aim to identify novel compounds with potent and selective cytotoxic effects on tumor cells.

A study on new benzenesulphonohydrazide derivatives revealed that certain substitutions on the phenyl ring significantly influenced their cytotoxic activity. nih.gov For example, a compound with fluorine at the ortho-position and bromine at the para-position of the phenyl ring (compound 4 in the study) demonstrated significant and diverse cytotoxicity against tumor cells, coupled with acceptable safety for normal cells. nih.gov

Table 3: Cytotoxic Activity of a Benzenesulphonohydrazide Derivative (Compound 4)

| Cancer Cell Line | IC50 Value (µM) | Selectivity Index |

| HepG2 (Hepatocellular carcinoma) | Most cytotoxic and selective among tested compounds in this cell line. nih.gov | High nih.gov |

| 769-P (Renal cell adenocarcinoma) | Exhibited high cytotoxicity. nih.gov | High nih.gov |

| NCI-H2170 (Lung carcinoma) | Exhibited high cytotoxicity. nih.gov | High nih.gov |

Data from a study on newly synthesized benzenesulphonohydrazones. nih.gov

Another class of compounds, hydrazone derivatives based on a pyrazolopyridothiazine core, has also shown promising cytotoxic activity against colon cancer cells. nih.gov One such derivative, GH11, exhibited high cytotoxic activity with IC50 values of approximately 0.5 μM. nih.gov These findings underscore the potential of developing hydrazone-based compounds as effective anticancer agents.

Materials Science and Polymer Chemistry Research

This compound (HBS) has emerged as a significant compound in materials science and polymer chemistry research, primarily due to its unique bifunctional nature. The presence of both a hydrazine group and a sulfonic acid group within its structure allows for novel applications in the modification of nanomaterials and in polymerization processes.

A notable application of this compound is in the simultaneous functionalization and reduction of graphene oxide (GO). mdpi.comnih.gov This process leverages the distinct chemical properties of the hydrazine and sulfonic acid moieties to transform GO into a more processable and functional material for advanced composites. mdpi.com

Researchers have developed a one-step method using this compound to both reduce and functionalize graphene oxide. mdpi.comresearchgate.net This process is considered environmentally friendly as it avoids the use of more toxic and hazardous reducing agents commonly employed for GO reduction. mdpi.com The dual functionality of HBS is key to this single-step efficiency; the hydrazine group acts as the reducing agent for the oxygen-containing groups on the GO surface, while the sulfonic acid group simultaneously introduces new functionality. mdpi.comresearchgate.net

During the one-step process, the hydrophilic sulfonic acid group (–SO₃H) from the HBS molecule is grafted onto the surface of the graphene oxide sheets via a covalent bond. mdpi.comnih.govresearchgate.net This functionalization fundamentally alters the surface chemistry of the resulting material, referred to as HBS-reduced GO (HBS-rGO). mdpi.com The successful grafting has been confirmed through various analytical techniques, including Fourier transform infrared spectra (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA). mdpi.comnih.gov

A significant outcome of functionalizing GO with this compound is the substantial improvement in the material's dispersibility in water and the expansion of its interlayer spacing. mdpi.com The grafting of hydrophilic sulfonic acid groups dramatically enhances the aqueous dispersibility of the graphene sheets from 0.58 mg/mL for GO to 13.49 mg/mL for HBS-rGO. mdpi.comnih.gov This allows for stable aqueous solutions of the functionalized graphene to be maintained for weeks without additional additives. mdpi.com

Furthermore, the process increases the interlayer space between the graphene sheets from 0.751 nm in GO to 1.478 nm in HBS-rGO. mdpi.comnih.gov This expansion weakens the van der Waals forces between the layers, reducing the tendency for the sheets to aggregate. mdpi.comresearchgate.net

Table 1: Comparison of Graphene Oxide (GO) Properties Before and After Functionalization with this compound (HBS-rGO)

| Property | Graphene Oxide (GO) | HBS-functionalized rGO | Improvement Factor |

| Aqueous Dispersibility | 0.58 mg/mL | 13.49 mg/mL | ~23x |

| Interlayer Spacing | 0.751 nm | 1.478 nm | ~2x |

Data sourced from Qiao et al., 2016. mdpi.com

The enhanced properties of HBS-functionalized graphene make it a promising material for applications in polymer nanocomposites and coatings. mdpi.comnih.gov The improved dispersibility allows for a more homogeneous integration of the graphene sheets into a polymer matrix. mdpi.com For instance, HBS-rGO has been successfully incorporated into an epoxy resin matrix using a solution mixing method to prepare epoxy-based nanocomposites. mdpi.com The addition of HBS-rGO can also be used to regulate the viscosity of the resulting composite material. mdpi.comnih.gov The hydrophilic nature of the functionalized graphene opens up possibilities for its use in specialized water-based coatings. mdpi.comnih.gov

Beyond its role in modifying nanomaterials, this compound and its parent compound, hydrazine, are recognized for their applications as polymerization catalysts. thermofisher.comchemicalland21.com Hydrazine derivatives can act as catalysts and chain extenders in the production of certain polymers, such as urethane (B1682113) coatings. chemicalland21.com This catalytic activity is a general application for this class of compounds in various organic synthesis processes. thermofisher.comchemicalland21.com

Functionalization and Reduction of Graphene Oxide (GO)

Analytical Chemistry and Environmental Applications

This compound (HBSA) is a versatile compound with significant applications in analytical and environmental chemistry. Its unique chemical properties, including its reactivity as a hydrazine derivative and its nature as a sulfonic acid, make it a valuable tool for the detection and quantification of various substances, as well as for environmental remediation processes.

Reagent for Determination of Trace Components in Mixtures

This compound, often in its hemihydrate form, is utilized in analytical experiments for the determination of trace components within complex mixtures. chemicalbook.com Its ability to react with specific functional groups allows for the selective derivatization of target analytes, enhancing their detection and separation. This makes it a useful reagent in various analytical techniques. chemicalbook.comnbinno.com For instance, it is employed in the analysis of nitrites and nitrates, showcasing its utility in quantifying important environmental and biological species. nbinno.com The presence of the sulfonic acid group imparts water solubility, making it particularly suitable for aqueous sample analysis. fishersci.nl

Use as an Aldehyde-Ketone Reagent in Analytical Experiments

One of the primary applications of this compound in analytical chemistry is as a reagent for aldehydes and ketones. guidechem.com Like other hydrazines, the nucleophilic nitrogen atom of HBSA readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones in a condensation reaction. This reaction forms a stable hydrazone derivative. unesp.brnih.gov The formation of these hydrazones is a cornerstone of many analytical methods because the derivatives often have properties that are more amenable to analysis, such as enhanced UV absorbance or fluorescence, compared to the original carbonyl compounds. unesp.brnih.gov This derivatization strategy is highly selective for carbonyls, which helps to simplify complex sample matrices by targeting only the compounds of interest. yorku.ca

A significant application of this compound's reactivity with carbonyls is the determination of environmentally important aldehydes in water samples, such as rainwater. researchgate.net A method has been developed that involves the derivatization of aldehydes with HBSA to form hydrazones. These resulting derivatives are then separated and quantified using capillary electrophoresis (CE) with UV detection. researchgate.netcapes.gov.br

The derivatization reaction is efficient, typically reaching completion in about 15 minutes at 50°C. researchgate.net The resulting aldehyde-HBSA hydrazones can be effectively separated from one another and, crucially, from the excess unreacted HBSA reagent. This separation is achieved using a borate (B1201080) buffer at pH 9, with a total analysis time of less than six minutes. researchgate.net This rapid and effective method allows for the sensitive detection of various aldehydes, which are often present as disinfection byproducts or atmospheric pollutants in water sources. researchgate.net

Table 1: Optimized Conditions for Aldehyde Detection using HBSA and Capillary Electrophoresis

| Parameter | Optimal Condition |

|---|---|

| Derivatization Temperature | 50°C researchgate.net |

| Derivatization Time | 15 minutes researchgate.net |

| Separation Technique | Capillary Electrophoresis (CE) researchgate.net |

| Background Electrolyte | pH 9 Borate Buffer researchgate.net |

| Detection Method | UV Detection at 280 nm researchgate.net |

| Analysis Time | < 6 minutes researchgate.net |

Spectrophotometric Reagent Development for Metal Ion Determination

Hydrazones, including those derived from this compound, have garnered significant attention as spectrophotometric reagents for the determination of metal ions. iaea.org The formation of a colored complex between a metal ion and an organic ligand is the basis for spectrophotometric analysis, a technique valued for its simplicity, cost-effectiveness, and sensitivity. ijmr.net.in

Research has focused on synthesizing new organic reagents to selectively and sensitively detect specific metal ions. In one such study, a novel reagent, 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid (ITHBA), was synthesized for the first time using this compound as a precursor. scispace.comresearchgate.net This new compound proved to be a simple, rapid, and sensitive reagent for the spectrophotometric determination of Palladium(II) ions. scispace.comnih.gov The complex formed between Pd(II) and ITHBA exhibits a maximum absorbance at a specific wavelength, allowing for quantitative analysis. scispace.comresearchgate.net The method was successfully applied to determine palladium content in real-world samples like intermetallides and resistors. scispace.comresearchgate.net

Table 3: Analytical Parameters for Palladium(II) Determination using ITHBA Reagent

| Parameter | Value |

|---|---|

| Reagent | 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid (ITHBA) scispace.com |

| Target Ion | Palladium(II) (Pd(II)) scispace.com |

| Technique | Spectrophotometry scispace.com |

| Wavelength (λmax) | 438 nm scispace.comresearchgate.net |

| Molar Absorptivity | 7.5 × 10³ L mol⁻¹ cm⁻¹ scispace.comresearchgate.net |

| Beer's Law Range | 0.2–2.2 µg mL⁻¹ Pd(II) scispace.comresearchgate.net |

Dye and Pigment Chemistry Research

This compound is a significant compound in the field of dye chemistry, primarily serving as a versatile intermediate in the synthesis of various classes of dyes. nbinno.comchemicalland21.comthermofisher.com Its chemical structure, featuring both a hydrazine group and a sulfonic acid group, allows it to be a key building block in creating complex dye molecules. guidechem.com

Intermediate in Dye Manufacturing

As an intermediate, this compound is a precursor in the production of a range of dyes, including acid dyes. nbinno.com The presence of the sulfonic acid group imparts water solubility to the final dye product, which is a crucial property for dyeing processes, particularly for fabrics like wool, silk, and nylon. chemicalland21.comchembk.com It is also utilized as a coupling agent in the synthesis of azo dyes. nbinno.com The general manufacturing process often starts with a material like p-aminobenzenesulfonic acid, which undergoes diazotization and subsequent reduction to form this compound. guidechem.comguidechem.com This intermediate is then reacted with other components to build the final dye structure. chemicalland21.com

Synthesis of Fluorescent Dye Compounds

In the realm of advanced materials, research has focused on synthesizing novel fluorescent dyes for various applications. While direct synthesis pathways using this compound as a primary starting material for widely-known fluorescent dyes are not commonly documented in the provided research, the development of new fluorescent compounds often involves sulfonated precursors. For instance, new fluorescent dyes based on a phenothiazine (B1677639) structure have been synthesized, which incorporate benzenesulfonamide derivatives. nih.gov These dyes exhibit interesting properties like aggregation-induced emission and have potential applications in textiles and biomedicine. nih.gov The synthesis of such specialized molecules underscores the importance of functionalized intermediates, a role that this compound and its analogs can fulfill. guidechem.com

Analog in Tartrazine Synthesis

A significant and well-documented application of this compound is in the manufacturing of Tartrazine, a widely used synthetic yellow azo dye. fao.org While the primary industrial synthesis of Tartrazine involves the coupling of diazotized 4-aminobenzenesulfonic acid (sulfanilic acid) with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone T), an alternative method utilizes this compound. fao.orgjournal-editor.org

In this alternative route, Tartrazine is produced by the condensation of this compound (also known as phenylhydrazine-p-sulfonic acid) with dioxosuccinic acid or its derivatives, such as oxalacetic acid. fao.orgfao.org This reaction provides a different pathway to the same final dye molecule. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) acknowledges this manufacturing method and maintains specifications for this compound as a starting material. fao.orgfao.org

Table 2: Comparison of Tartrazine Synthesis Routes

| Feature | Primary Route | Alternative Route |

| Starting Materials | Diazotized 4-aminobenzenesulfonic acid, Pyrazolone T | This compound, Dioxosuccinic acid (or derivatives) |

| Reaction Type | Azo coupling | Condensation |

| Key Intermediate | Diazonium salt of sulfanilic acid | This compound |

| Reference | fao.orgjournal-editor.org | fao.orgfao.org |

Spectroscopic and Computational Investigations of 4 Hydrazinobenzenesulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are crucial for elucidating the structural and electronic properties of 4-Hydrazinobenzenesulfonic acid. These methods provide valuable insights into its molecular vibrations, crystal structure, surface composition, thermal stability, and the environment of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate molecular structures. In the context of this compound (HBS), FTIR is instrumental in confirming its successful synthesis and its interactions in various applications, such as the functionalization of graphene oxide (GO). mdpi.comresearchgate.net

When HBS is used to reduce and functionalize GO, the resulting material (HBS-rGO) exhibits characteristic FTIR peaks that confirm the grafting of the sulfonic acid and hydrazine (B178648) groups onto the graphene surface. mdpi.com The identification of these functional groups is achieved by comparing the FTIR spectrum of the product with that of the starting materials. thermofisher.com The presence of specific absorption bands corresponding to the vibrational modes of the sulfonic acid (-SO₃H) and hydrazine (-NHNH₂) groups provides clear evidence of the successful functionalization. mdpi.com

Key FTIR Spectral Features for HBS and its Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in HBS Analysis |

| Sulfonic Acid (-SO₃H) | O=S=O asymmetric stretching | ~1173 | Confirms the presence of the sulfonic acid group. researchgate.net |

| Sulfonic Acid (-SO₃H) | O=S=O symmetric stretching | ~1126, ~1034 | Indicates the sulfonation of the benzene (B151609) ring. researchgate.netnih.gov |

| C-S Bond | Stretching vibration | ~665 | Further evidence of the sulfonic acid group attached to the carbon backbone. researchgate.net |

| Hydrazine (-NHNH₂) | N-H stretching | 3400-3200 | Indicates the presence of the hydrazine group. |

| Hydrazinium (B103819) ion (N₂H₅⁺) | N-N stretching | 990-960 | Confirms the formation of hydrazinium salts in certain reactions. scielo.org.za |

This table is generated based on data from multiple sources. researchgate.netnih.govscielo.org.za

The analysis of these characteristic peaks allows researchers to verify the chemical modification of materials with this compound and to understand the nature of the chemical bonding involved. researchgate.net

X-ray Diffraction (XRD) Analysis in Material Studies

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In studies involving this compound, XRD is particularly useful for analyzing the changes in the crystal lattice of materials upon functionalization with HBS. mdpi.comresearchgate.net A significant application is the investigation of graphene oxide (GO) functionalized with HBS (HBS-rGO). mdpi.com

The XRD pattern of GO typically shows a characteristic broad peak corresponding to its interlayer spacing. mdpi.com When GO is functionalized with HBS, a noticeable shift in this peak to a lower 2θ angle is observed. mdpi.com This shift indicates an increase in the interlayer spacing of the graphene sheets. mdpi.com For instance, in one study, the interlayer space of GO increased from 0.751 nm to 1.478 nm after functionalization with HBS. mdpi.com

This expansion of the interlayer distance is attributed to the intercalation of the HBS molecules between the graphene layers, which weakens the van der Waals forces between them. mdpi.com This, in turn, helps to prevent the aggregation of the graphene sheets and improves their dispersibility in various solvents. mdpi.com The analysis of XRD patterns provides crucial evidence for the successful covalent grafting of HBS onto the material's surface. researchgate.net

Comparison of XRD Data for GO and HBS-rGO:

| Material | 2θ (degrees) | Interlayer Spacing (nm) |

| Graphene Oxide (GO) | ~11.78 | ~0.751 |

| HBS-functionalized GO (HBS-rGO) | ~5.98 | ~1.478 |

Data from a study on the simultaneous reduction and functionalization of graphene oxide by this compound. mdpi.com

The use of XRD, often in conjunction with other techniques like thermal analysis, is essential for the crystallographic characterization of drug substances and other materials. units.it

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for studying the structure and properties of this compound and its derivatives. mdpi.comresearchgate.net It is particularly valuable in analyzing the functionalization of materials like graphene oxide (GO) with HBS. mdpi.com

In the context of HBS-functionalized graphene oxide (HBS-rGO), Raman spectroscopy is used to assess the degree of reduction and functionalization. mdpi.com The Raman spectrum of GO typically exhibits two prominent bands: the D band, which is associated with defects and disorder in the carbon lattice, and the G band, which corresponds to the in-plane vibrations of sp²-hybridized carbon atoms. mdpi.com

The intensity ratio of the D and G bands (I(D)/I(G)) is a key parameter used to evaluate the extent of defects and functionalization. An increase in the I(D)/I(G) ratio after functionalization with HBS indicates the introduction of more sp³-hybridized carbon atoms, confirming the covalent attachment of HBS molecules to the graphene surface. mdpi.com This technique can also be used to study the dissociation of sulfonic acids in solution. nih.govresearchgate.net

Key Raman Bands in the Analysis of HBS-functionalized Materials:

| Band | Wavenumber (cm⁻¹) | Significance |

| D Band | ~1350 | Indicates disorder and defects in the carbon lattice. |

| G Band | ~1580 | Corresponds to the vibration of sp²-hybridized carbon atoms. |

| Acid Complex Band | ~1124 | Associated with C-S + C-C + SO₃ stretches in sulfonic acids. nih.govresearchgate.net |

This table is based on general knowledge of Raman spectroscopy of carbon materials and sulfonic acids. nih.govresearchgate.net

The ability of Raman spectroscopy to probe the vibrational modes of both the carbon backbone and the attached functional groups makes it an indispensable tool for characterizing materials modified with this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov In the study of this compound (HBS), XPS is crucial for confirming the successful grafting of the hydrazine and sulfonate functional groups onto surfaces, such as that of graphene oxide (GO). mdpi.comresearchgate.net

By analyzing the XPS survey scan of HBS-functionalized GO (HBS-rGO), the presence of nitrogen (N) and sulfur (S) can be detected, which are absent in pure GO. mdpi.com High-resolution XPS spectra of the N 1s and S 2p regions provide further details about the chemical states of these elements. mdpi.com

The N 1s spectrum can confirm the presence of the hydrazine group. The S 2p spectrum is analyzed to identify the sulfonic acid group (-SO₃H). mdpi.com The binding energy of the S 2p peak can indicate that sulfur is primarily in the form of -SO₃H. mdpi.com For instance, a study on sulfonated carbon showed peaks at 1173 cm⁻¹ and 1126 cm⁻¹ in the FTIR spectrum, indicating the presence of an asymmetric stretching vibration of O=S=O, which is characteristic of the -SO₃H group. researchgate.net

Typical XPS Binding Energies for Elements in HBS-functionalized Materials:

| Element | Core Level | Binding Energy (eV) | Significance |

| Carbon | C 1s | ~284-289 | Indicates different carbon bonding environments (C-C, C-O, C=O, C-N, C-S). mdpi.com |

| Nitrogen | N 1s | ~400 | Confirms the presence of the hydrazine group. mdpi.com |

| Sulfur | S 2p | ~168 | Indicates the presence of the sulfonic acid group (-SO₃H). mdpi.com |

| Oxygen | O 1s | ~532 | Shows the presence of oxygen-containing functional groups. mdpi.com |

Binding energies are approximate and can vary slightly depending on the chemical environment. mdpi.com

XPS analysis, therefore, provides direct and quantitative evidence of the successful functionalization of surfaces with this compound. mdpi.com

Thermogravimetric Analysis (TGA) in Material Studies

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material and its fraction of volatile components by observing the change in mass as the temperature is increased. eltra.com In the context of this compound (HBS), TGA is employed to evaluate the thermal properties of materials functionalized with this compound, such as HBS-reduced graphene oxide (HBS-rGO). mdpi.com

The TGA curve of a material provides information about its decomposition temperature and the amount of residual mass at high temperatures. mdpi.com When HBS is grafted onto a material like graphene oxide, the resulting product (HBS-rGO) exhibits a different thermal degradation profile compared to the original material. mdpi.com

For example, the TGA of HBS-rGO shows a weight loss step corresponding to the decomposition of the grafted HBS molecules. mdpi.com This allows for the quantification of the amount of HBS attached to the material. The thermal stability of the functionalized material can also be assessed by comparing its decomposition temperature with that of the unmodified material. researchgate.net

Illustrative TGA Data for HBS-Functionalized Material:

| Material | Temperature Range of Major Weight Loss (°C) | Residual Mass at High Temperature (%) | Interpretation |

| Graphene Oxide (GO) | 200-300 | ~40 | Decomposition of oxygen-containing functional groups. mdpi.com |

| HBS-rGO | 300-600 | Higher than GO | Decomposition of grafted HBS and remaining oxygen groups. mdpi.com |

This table presents a generalized trend observed in the TGA of GO and functionalized GO. mdpi.commdpi.com

TGA is a valuable tool for confirming the successful functionalization of materials with this compound and for characterizing the thermal properties of the resulting products. mdpi.comeltra.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound like this compound, both ¹H NMR and ¹³C NMR spectroscopy would be highly informative.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzene ring and the protons of the hydrazine group (-NHNH₂). The chemical shifts and splitting patterns of the aromatic protons would confirm the para-substitution pattern. The protons of the hydrazine group would likely appear as a broad signal due to exchange with the solvent and quadrupolar effects of the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the benzene ring would show distinct signals, and their chemical shifts would be influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydrazine group.

Although direct NMR spectra for this compound are not presented, related compounds like 4-Hydrazinylbenzoic acid have been characterized by ¹H NMR. chemicalbook.com The principles of NMR spectroscopy are fundamental to confirming the structure of organic compounds. tcichemicals.comtcichemicals.com

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions, primarily those involving π electrons and non-bonding electrons. For this compound, the presence of a benzene ring substituted with a hydrazino (-NHNH₂) group and a sulfonic acid (-SO₃H) group dictates its spectral characteristics. The benzene ring and the hydrazino group act as chromophores, parts of the molecule that absorb light.

The electronic spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically include a strong absorption band at shorter wavelengths (around 200-220 nm) corresponding to the π → π* transition of the aromatic system (the E2-band), and a weaker absorption band at longer wavelengths (around 250-290 nm) also arising from a π → π* transition (the B-band). The presence of the hydrazino group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system by the non-bonding electrons of the nitrogen atoms.

| Compound | Expected λmax (nm) | Transition Type | Reference Compound |

| This compound | ~250-260 | π → π* | 4-aminobenzenesulfonic acid |

Note: The λmax for this compound is an estimation based on data from related compounds due to the absence of direct experimental values in the reviewed literature.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental findings and to predict the properties and reactivity of molecules. For this compound, these methods can elucidate its electronic structure and potential reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying DFT, it is possible to calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and can be more reactive. imist.ma

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazino group, while the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing sulfonic acid group. This distribution influences the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.

While specific DFT calculations for this compound were not found, studies on similar hydrazine derivatives provide insight into the expected electronic properties. For instance, DFT calculations on a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine derivatives using the B3LYP/6-31G(d,p) level of theory have shown how substituents on the benzylidene ring affect the HOMO-LUMO gap and other electronic parameters. imist.ma These studies highlight the significant polarization effects between the different parts of the molecule, which in turn influence their reactivity and stability. imist.ma

| Calculated Parameter | Significance | Expected Trend for this compound |

| HOMO Energy | Relates to the ability to donate electrons. | Relatively high due to the electron-donating hydrazino group. |

| LUMO Energy | Relates to the ability to accept electrons. | Lowered by the electron-withdrawing sulfonic acid group. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap is expected, reflecting a balance between the donor and acceptor groups. |

Computational simulations can be employed to explore the mechanisms of chemical reactions, including decomposition and synthetic transformations. For this compound, two primary types of reactions can be computationally investigated: those involving the hydrazine moiety and those involving the sulfonic acid group.

Reactions of the Hydrazine Group:

The thermal decomposition of hydrazines is a complex process that can be studied using reactive force fields like ReaxFF. Studies on the decomposition of bulk hydrazine (N₂H₄) have shown that the initial products depend on the temperature, with ammonia (B1221849) (NH₃) being formed at lower temperatures and dihydrogen (H₂) and dinitrogen (N₂) at higher temperatures. acs.org Key intermediates in this process include N₂H₃, N₂H₂, and NH₂ radicals. acs.org It is plausible that the decomposition of this compound would proceed through similar radical intermediates, initiated by the cleavage of the N-N or N-H bonds. The biotransformation of hydrazine derivatives can also lead to the formation of various free radical species, which are implicated in their toxicological profiles. nih.gov

Reactions of the Sulfonic Acid Group:

The sulfonic acid group can undergo reactions such as esterification. DFT studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored various possible mechanisms. researchgate.netrsc.org These studies suggest that a low activation barrier pathway involves the formation of a sulfonylium cation intermediate (an Sₙ1-type mechanism), while a pathway with a moderate barrier involves the reaction with a protonated alcohol (an Sₙ2-type mechanism). researchgate.netrsc.org These findings provide a theoretical framework for understanding the potential reactions of the sulfonic acid group in this compound.

| Reaction Type | Key Computational Findings from Related Systems | Potential Relevance to this compound |

| Thermal Decomposition | Formation of NH₃ at lower temperatures and N₂/H₂ at higher temperatures via radical intermediates (e.g., N₂H₃, N₂H₂). acs.org | The decomposition of the hydrazino group in this compound is likely to follow a similar radical-based mechanism. |

| Esterification of Sulfonic Acid | Can proceed via Sₙ1 (sulfonylium cation) or Sₙ2 (protonated alcohol) mechanisms. researchgate.netrsc.org | The sulfonic acid group in this compound could undergo esterification through analogous pathways. |

Derivatives and Analogs of 4 Hydrazinobenzenesulfonic Acid: Synthesis and Research

Synthesis of Substituted 4-Hydrazinobenzenesulfonic Acid Derivatives

The synthesis of derivatives from this compound or its analogs primarily leverages the nucleophilic nature of the hydrazine (B178648) moiety. A common and straightforward method is the condensation reaction with various aldehydes and ketones to form hydrazones. chemicalland21.comresearchgate.net This reaction is fundamental to creating a diverse library of compounds for further study.

A prominent synthetic route involves the reaction of 4-hydrazinobenzenesulfonamide with organometallic precursors containing aldehyde or ketone functionalities. nih.gov For example, bioorganometallic-hydrazone derivatives have been synthesized by reacting 4-hydrazinyl-benzenesulphonamide with formyl or acetyl-organometallic precursors, such as those containing ferrocenyl, rhenium tricarbonyl, or manganese tricarbonyl moieties. nih.gov The synthesis can be carried out in water or ethanol (B145695), sometimes with a few drops of acid like HCl to catalyze the reaction. nih.gov

Another general approach is the synthesis of sulfonyl hydrazones by condensing benzene (B151609) sulfonyl hydrazides with various aldehydes and ketones. researchgate.net Aromatic acylhydrazones are similarly prepared by reacting hydrazides, formed from their corresponding methyl esters and hydrazine monohydrate, with aldehydes like salicylaldehydes. nih.gov

The synthesis of the parent compound, this compound itself, often starts from p-aminobenzenesulfonic acid (sulfanilic acid). guidechem.comprepchem.com The process involves a diazotization reaction, where the amino group is converted into a diazonium salt, followed by reduction to yield the final hydrazine compound. guidechem.comprepchem.com

Table 1: Selected Synthetic Methods for this compound Derivatives

| Derivative Type | Reactants | Key Reaction Conditions | Reference |

| Hydrazones | This compound, Aldehydes/Ketones | Condensation reaction | chemicalland21.comresearchgate.net |

| Bioorganometallic-hydrazones | 4-Hydrazinyl-benzenesulphonamide, Formyl/Acetyl-organometallic precursors | Stirred in water or refluxed in ethanol with HCl catalyst | nih.gov |

| Aromatic Acylhydrazones | Substituted hydrazides, Salicylaldehydes | Condensation in DMSO with an arenesulfonic acid resin catalyst | nih.gov |

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of derivatives. By systematically altering the chemical structure of a lead compound and observing the effect on its activity, researchers can identify key molecular features responsible for its therapeutic or other functional properties.

For instance, SAR studies on aromatic acylhydrazone derivatives as antifungal agents have revealed important insights. The nature and position of substituents on the aromatic rings (designated as ring A and ring B) significantly influence their potency. nih.gov It was found that introducing a 4-aminobenzoyl group as ring A reduced antifungal potency, while a 4-acetamidobenzoyl group was detrimental to activity. nih.gov Conversely, derivatives with a 2-hydroxynaphthyl group as ring B were found to be fungicidal with a good time-kill profile. nih.gov

In a different context, bioorganometallic-hydrazone derivatives of 4-hydrazino-benzenesulphonamide were evaluated as carbonic anhydrase (CA) inhibitors. nih.gov The study showed that these compounds were effective inhibitors of several human CA isoforms. Specifically, the cytosolic isoforms hCA I and II and the tumour-associated transmembrane isoform hCA XII were strongly inhibited, with inhibition constants (KIs) in the low nanomolar range (1.7–24.4 nM). nih.gov However, another tumor-associated isoform, hCA IX, was less sensitive to inhibition by these compounds, highlighting the structural nuances that dictate selectivity. nih.gov

Studies on derivatives of the closely related 4-hydrazinobenzoic acid have provided analogous insights into antioxidant activity. nih.gov The introduction of different substituents, such as isothiocyanate and various benzylidene groups, onto the parent structure led to a significant increase in radical scavenging activity compared to the unsubstituted parent compound. nih.gov Specifically, a hydroxyl-methoxy substituted derivative showed the highest activity in an ABTS radical scavenging assay, nearly equal to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov

Table 2: Summary of Structure-Activity Relationship Findings

| Compound Class | Biological Activity | Key Structural Findings | Reference |

| Aromatic Acylhydrazones | Antifungal | 4-aminobenzoyl and 4-acetamidobenzoyl groups on ring A reduced potency. 2-hydroxynaphthyl group on ring B was beneficial. | nih.gov |

| Bioorganometallic-hydrazones | Carbonic Anhydrase Inhibition | Effective inhibition of hCA I, II, and XII (KIs: 1.7–24.4 nM). Less effective against hCA IX. | nih.gov |

| 4-Hydrazinobenzoic Acid Derivatives | Antioxidant | Isothiocyanate and benzylidene substitutions increased radical scavenging. Hydroxyl-methoxy substitution was particularly effective. | nih.gov |

Applications of Derived Compounds in Various Fields

The derivatives of this compound are versatile intermediates and active compounds with a broad spectrum of applications. chemicalland21.comfishersci.nl

Pharmaceutical and Medicinal Chemistry:

Enzyme Inhibitors: As discussed, bioorganometallic derivatives are potent inhibitors of carbonic anhydrases, which are important targets in drug development. nih.gov

Antifungal Agents: Aromatic acylhydrazone derivatives have been identified as a promising class of antifungal agents, targeting fungal sphingolipid synthesis. nih.gov

Anticancer and Antitubercular Agents: The parent compound is used as a reagent in the synthesis of pharmaceuticals, including anticancer and antitubercular drugs. nbinno.com

Antioxidants: Derivatives have shown significant antioxidant and radical scavenging properties, suggesting potential use in mitigating oxidative stress-related conditions. nih.gov

Materials Science:

Graphene Modification: this compound has been used for the simultaneous reduction and functionalization of graphene oxide (GO). mdpi.com This one-step, environmentally friendly process grafts hydrophilic sulfonic acid groups onto the graphene surface, improving its aqueous dispersibility from 0.58 mg/mL to 13.49 mg/mL. mdpi.com The resulting material (HBS-rGO) has potential applications in functional polymer nanocomposites, such as specialty water-based coatings. mdpi.com

Industrial and Analytical Chemistry:

Dye Synthesis: It is a key intermediate in the manufacture of acid dyes and as a coupling agent for azo dyes, which are widely used in the textile industry. chemicalland21.comnbinno.com

Organic Synthesis: The hydrazine group is utilized in Fischer indole (B1671886) synthesis to create indole rings, a common scaffold in pharmaceuticals and biologically active molecules. chemicalland21.com It also serves as an intermediate for agrochemicals, polymerization catalysts, and flame retardants. chemicalland21.comguidechem.com

Water Treatment: The compound acts as a reducing agent and oxygen scavenger, helping to remove dissolved oxygen and heavy metals from water, thereby preventing corrosion in boilers. nbinno.comguidechem.com

Analytical Reagent: It is employed as a reagent in the chemical analysis for the determination of analytes like nitrites and nitrates. nbinno.com

Table 3: Applications of this compound and Its Derivatives

| Field | Specific Application | Compound Type | Reference |

| Pharmaceuticals | Carbonic Anhydrase Inhibition | Bioorganometallic-hydrazones | nih.gov |

| Pharmaceuticals | Antifungal Agents | Aromatic Acylhydrazones | nih.gov |

| Pharmaceuticals | Antioxidants | Substituted Hydrazinobenzoic Acid Derivatives | nih.gov |

| Materials Science | Graphene Functionalization | This compound | mdpi.com |

| Industrial Chemistry | Dye Intermediate | This compound | chemicalland21.comnbinno.com |

| Organic Synthesis | Fischer Indole Synthesis | Aromatic hydrazones | chemicalland21.com |

| Environmental | Water Treatment (Reducing Agent) | This compound | nbinno.comguidechem.com |

| Analytical Chemistry | Reagent for Nitrite (B80452)/Nitrate Detection | This compound | nbinno.com |

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency

The conventional synthesis of 4-Hydrazinobenzenesulfonic acid involves the diazotization of sulfanilic acid followed by reduction. guidechem.comguidechem.comprepchem.com While effective, researchers are actively pursuing more efficient and environmentally friendly methods. A significant focus is on "one-pot" synthesis procedures, which streamline the process by conducting the reduction reaction directly without the intermediate separation and purification of the unstable diazonium salt. guidechem.com This approach not only improves yield but also minimizes reaction time and waste. guidechem.com

Key areas of optimization include studying the influence of different alkalis for dissolving the initial p-aminobenzenesulfonic acid, the quantity of acid used in the diazotization step, and the temperature of the reduction reaction. guidechem.com For instance, one improved method involves diazotization at 0-5°C followed by reduction with sodium metabisulfite (B1197395), and subsequent heating with hydrochloric acid to yield the final product. guidechem.com These refinements aim to make the large-scale production of this compound more cost-effective and sustainable. researchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

| Parameter | Traditional Method | Improved "One-Pot" Method |

|---|---|---|

| Starting Material | p-Aminobenzenesulfonic acid (Sulfanilic acid) | p-Aminobenzenesulfonic acid (Sulfanilic acid) |

| Key Steps | 1. Diazotization 2. Isolation of diazonium salt 3. Reduction | 1. Diazotization 2. Direct reduction (in-situ) | | Reducing Agents | Sodium sulfite (B76179), Sodium bisulfite, Zinc dust. guidechem.comprepchem.com | Sodium metabisulfite, Sodium sulfite. guidechem.comguidechem.com | | Advantages of Improved Method | Reduced reaction time, avoidance of unstable intermediate isolation, potentially higher yield. guidechem.com | | | Reported Yield | ~34.36% in one documented procedure. guidechem.com | ~68.8% in an optimized procedure. guidechem.com |

Exploration of New Biological and Pharmacological Activities

The inherent chemical structure of this compound and its derivatives makes them attractive candidates for pharmacological research. The hydrazine (B178648) group is a known pharmacophore present in many bioactive compounds, contributing to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com

Recent research has focused on synthesizing and evaluating novel derivatives for various therapeutic applications. For example:

Carbonic Anhydrase Inhibitors: Bioorganometallic derivatives of 4-hydrazino-benzenesulfonamide have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, which are important targets in various diseases. nih.gov These derivatives displayed effective inhibition, with constants in the low nanomolar range for isoforms hCA I, II, and XII. nih.gov

Anticancer Research: The molecule is being investigated for its potential to inhibit SHP-2 tyrosine phosphatase, a key target in tumor cell signaling pathways, suggesting a basis for developing new anti-tumor drugs. guidechem.com

Antimicrobial Agents: Acylhydrazone derivatives of related benzoic acids have demonstrated significant antibacterial activity, even against resistant strains like MRSA. mdpi.com This suggests that derivatives of this compound could also yield potent antimicrobial agents.

Antioxidant Activity: Derivatives of the related 4-hydrazinobenzoic acid have shown superior antioxidant properties in various in vitro assays compared to standards like butylated hydroxylanisole (BHA). nih.gov

These studies underscore the potential of using this compound as a scaffold to develop new therapeutic agents. guidechem.comnih.gov

Advanced Materials Development Using this compound as a Precursor

This compound serves as a valuable intermediate and building block in the synthesis of advanced materials, particularly dyes and polymers. chemicalbook.comontosight.aifishersci.nl

Azo Dyes: It is a key precursor in the manufacture of azo dyes. ontosight.ainbinno.comunb.ca The synthesis involves a two-step process: the creation of a diazonium ion from an aromatic amine, followed by coupling with an electron-rich compound. nih.govjocpr.com The sulfonic acid group provides water solubility and enhances the dye's ability to bind to fabrics. chemicalland21.com Research is ongoing to create novel azo dyes with improved properties like color fastness and thermal stability for applications in textiles, printing, and beyond. jbiochemtech.com

Polymer Applications: The compound is used in the synthesis of various polymers. fishersci.nlchemicalland21.com It can act as a polymerization catalyst or be incorporated into the polymer structure to impart specific properties like heat stability or flame retardancy. chemicalbook.comfishersci.nl

Graphene Functionalization: In a novel, one-step, and environmentally friendly process, this compound has been used to simultaneously reduce and functionalize graphene oxide (GO). researchgate.net This "green" method grafts the hydrophilic sulfonic acid group onto the graphene surface, opening up possibilities for the large-scale production of reduced graphene oxide (rGO) for use in polymer nanocomposites and other advanced technological applications. researchgate.net

Environmental Remediation and Sustainable Chemistry Applications

The principles of green and sustainable chemistry are increasingly important, and this compound is finding applications in this domain. acs.orgnih.govresearchgate.net

Water Treatment: The compound and its parent molecule, hydrazine, are used as reducing agents and oxygen scavengers in water treatment processes. nbinno.comchemicalland21.comguidechem.com This helps to prevent corrosion in boilers and other water systems by removing dissolved oxygen. chemicalland21.comguidechem.com It is also used to remove heavy metals and other contaminants from water. nbinno.com

Green Synthesis: Researchers are exploring its use in more environmentally benign chemical processes. researchgate.net For instance, its application in the reduction of graphene oxide is considered a green and eco-friendly strategy, avoiding the use of more toxic and harmful chemicals. researchgate.net The focus is on developing sustainable chemical pathways that are efficient, reduce waste, and are safer for the environment. acs.orgresearchgate.net

Integration with Advanced Analytical Techniques

In analytical chemistry, this compound and its analogs are valuable reagents, particularly for the analysis of carbonyl compounds. nbinno.com

Derivatizing Agent for Chromatography: Hydrazines react with aldehydes and ketones to form stable hydrazones. nih.gov This reaction is exploited in analytical methods like high-performance liquid chromatography (HPLC). nih.govresearchgate.net A related compound, 4-hydrazinobenzoic acid (HBA), has been successfully used as a derivatizing agent to analyze low-molecular-weight aldehydes. nih.govresearchgate.net The resulting derivatives can be readily detected with UV spectrophotometry, allowing for sensitive and selective quantification of these analytes in complex samples like beverages. nih.govresearchgate.net This approach is noted for its stability, high selectivity, and simple preparation steps. nih.gov

Development of Analytical Methods: The use of such derivatizing agents has been successfully combined with techniques like gas-diffusion microextraction (GDME) and capillary electrophoresis (CE), demonstrating its versatility and potential for developing new, efficient analytical methodologies. nih.govresearchgate.net

Q & A

Q. How is HBS employed in the reduction and functionalization of graphene oxide (GO) for nanocomposites?

Methodological Answer: HBS acts as both a reducing agent and a functionalizing agent for GO. The process involves reacting GO with HBS at 85°C for 12 hours , leading to the formation of reduced graphene oxide (rGO) with sulfonic acid groups grafted onto its surface. This dual action reduces oxygen-containing groups (e.g., hydroxyl, carboxyl) on GO while introducing sulfonic moieties, enhancing rGO’s water solubility (from 0.58 mg/mL to 13.49 mg/mL) and dispersibility. Characterization typically involves X-ray diffraction (XRD) to confirm interlayer spacing changes, Fourier-transform infrared spectroscopy (FTIR) to verify functional group modifications, and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What analytical methods are recommended for detecting HBS and its derivatives in complex mixtures?

Methodological Answer: Reversed-phase HPLC with UV detection is a validated method for quantifying HBS in mixtures (e.g., food additives). Key parameters include:

- Column : C18 (250 mm × 4.6 mm, 5 µm particle size).

- Eluents : 0.2 M ammonium acetate (A) and methanol (B).

- Gradient : 0–35 min, 100% A to 60% A.

- Detection : UV at 254 nm and 358 nm.

Calibration standards (e.g., Wako Cat. No. 081-09891) ensure accuracy. This method also resolves co-eluting impurities like 4-aminobenzenesulfonic acid .

Q. What safety protocols are critical when handling HBS in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash with soap and water for 15 minutes.

- Eye Exposure : Rinse with water for ≥15 minutes.

- Storage : Keep in a dry, ventilated area away from oxidizers. Refer to Section 4 of the MSDS for detailed emergency measures .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrazoline derivatives using HBS?

Methodological Answer: HBS reacts with α,β-unsaturated ketones (e.g., 1-(4-fluorophenyl)-4,4-dimethylpent-1-en-3-one) under reflux in a methanol/dichloromethane (50:2) solvent system. Key steps:

- Purification : Column chromatography (silica gel) with gradient elution.

- Characterization : ¹H/¹³C NMR to confirm pyrazoline ring formation (e.g., δ 5.28 ppm for the pyrazoline proton) and mass spectrometry (ESI-MS) for molecular ion validation (e.g., m/z = 377.1 [M+H]⁺). Yield optimization (~25%) requires strict control of stoichiometry and reaction time .

Q. How can reaggregation be mitigated in HBS-functionalized graphene/polymer nanocomposites?

Methodological Answer: Reaggregation of rGO in polymer matrices (e.g., epoxy) is minimized by: